molecular formula C8H5BrClNO B13988486 4-Bromo-2-chloro-6-methoxybenzonitrile

4-Bromo-2-chloro-6-methoxybenzonitrile

Cat. No.: B13988486
M. Wt: 246.49 g/mol
InChI Key: CUZXFNWNRKLLKW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-6-methoxybenzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction produces 4-bromo-2-chlorobenzonitrile, which is then further reacted with methoxy compounds to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-6-methoxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in transition metal complexes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-methoxybenzonitrile is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the benzene ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

4-bromo-2-chloro-6-methoxybenzonitrile

InChI

InChI=1S/C8H5BrClNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3

InChI Key

CUZXFNWNRKLLKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)C#N

Origin of Product

United States

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